Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
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Overview
Description
Estrone sulfate (potassium) is a naturally occurring steroid and a conjugated estrogen. It is a potassium salt of estrone sulfate, which is an estrogen ester and conjugate. Estrone sulfate is one of the most abundant estrogens in the human body, particularly in the bloodstream of postmenopausal women. It plays a crucial role in various physiological processes and is used in hormone replacement therapy to manage menopausal symptoms and other hormone-related disorders .
Mechanism of Action
Target of Action
Estrone 3-sulfate potassium salt, also known as Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt, is a form of estrogen . The primary targets of this compound are nuclear receptors in estrogen-responsive tissues . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .
Mode of Action
The compound interacts with its targets by entering the cells of responsive tissues, where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .
Biochemical Pathways
Estrone 3-sulfate potassium salt affects several biochemical pathways. It is converted to estradiol, a more potent form of estrogen, through the activity of steroid sulfatase . This conversion process is a key part of the steroid hormone biosynthesis pathway .
Pharmacokinetics
It is known that its conversion to estradiol requires steroid sulfatase activity . This suggests that the compound’s bioavailability may be influenced by the presence and activity of this enzyme in the body.
Result of Action
The action of Estrone 3-sulfate potassium salt results in the modulation of various molecular and cellular processes. As an estrogen, it can alleviate symptoms of menopause, treat some types of infertility, underdevelopment of female sexual characteristics, vaginal atrophy, some types of breast cancer (particularly in men and postmenopausal women), prostate cancer, and prevent osteoporosis .
Action Environment
The action of Estrone 3-sulfate potassium salt can be influenced by various environmental factors. For example, a study on the migration and abiotic transformation of estrone and estrone-3-sulfate during soil transport showed that the migration capacity of estrone-3-sulfate was far stronger than estrone in soil . This suggests that the compound’s action, efficacy, and stability may be affected by its environment, including the presence of other compounds and the physical and chemical properties of the environment .
Biochemical Analysis
Biochemical Properties
Estrone 3-sulfate potassium salt is biologically inactive, with less than 1% of the relative binding affinity of estradiol for the ERα and ERβ . Simultaneously, estrogen sulfotransferases, including SULT1A1 and SULT1E1, convert estrone to Estrone 3-sulfate potassium salt, resulting in an equilibrium between the two steroids in various tissues .
Cellular Effects
Estrone 3-sulfate potassium salt itself does not have direct cellular effects due to its biological inactivity. Its transformation into estrone can influence various cellular processes. Estrone, the product of the transformation, can be converted by 17β-hydroxysteroid dehydrogenases into the more potent estrogen estradiol . This estradiol can then bind to and activate estrogen receptors, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Estrone 3-sulfate potassium salt involves its conversion into estrone by steroid sulfatase . Estrone can then be converted into estradiol, a more potent estrogen, by 17β-hydroxysteroid dehydrogenases . Estradiol exerts its effects at the molecular level by binding to estrogen receptors and modulating their activity .
Metabolic Pathways
Estrone 3-sulfate potassium salt is involved in the metabolic pathway of estrone. It is converted into estrone by steroid sulfatase . Estrone can then be converted into estradiol by 17β-hydroxysteroid dehydrogenases .
Transport and Distribution
Estrone 3-sulfate potassium salt is hydrophilic due to its anionic nature . It is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides (OATPs), including OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1, as well as by the sodium-dependent organic anion transporter (SOAT; SLC10A6) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone sulfate (potassium) can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester. The resulting estrone sulfate is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of estrone sulfate (potassium) involves large-scale sulfation processes. The reaction conditions are optimized to achieve high yields and purity. The process includes the purification of the final product through crystallization or other separation techniques to remove impurities and ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions: Estrone sulfate (potassium) undergoes various chemical reactions, including:
Hydrolysis: Estrone sulfate can be hydrolyzed to estrone and sulfuric acid under acidic or enzymatic conditions.
Reduction: The compound can be reduced to estradiol sulfate, which is a more potent estrogen.
Oxidation: Estrone sulfate can undergo oxidation to form estrone-3,4-quinone, a reactive intermediate.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatase enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Estrone and sulfuric acid.
Reduction: Estradiol sulfate.
Oxidation: Estrone-3,4-quinone
Scientific Research Applications
Estrone sulfate (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods to quantify estrogen levels in biological samples.
Biology: Studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Utilized in hormone replacement therapy to alleviate menopausal symptoms, treat certain types of breast and prostate cancers, and manage conditions related to estrogen deficiency.
Industry: Employed in the development of pharmaceuticals and as a reference compound in quality control processes .
Comparison with Similar Compounds
Estrone sulfate (potassium) can be compared with other similar compounds such as:
Estradiol sulfate: A more potent estrogen with similar applications in hormone replacement therapy.
Estriol sulfate: Another estrogen conjugate with distinct physiological roles and therapeutic uses.
Estrone glucuronide: A conjugated estrogen with different metabolic pathways and excretion profiles.
Uniqueness: Estrone sulfate (potassium) is unique due to its abundance in the human body and its role as a reservoir for the formation of active estrogens. Its stability and solubility as a potassium salt make it suitable for various research and therapeutic applications .
Properties
CAS No. |
1240-04-6 |
---|---|
Molecular Formula |
C18H21KO5S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
potassium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1 |
InChI Key |
CUQHOFAEIPGLBH-ZFINNJDLSA-M |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |
1240-04-6 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
481-97-0 (Parent) |
Synonyms |
estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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